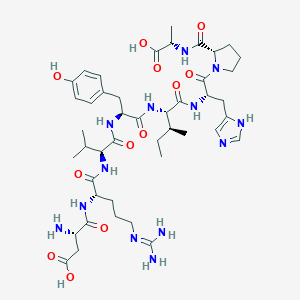

Angiotensin II, ala(8)-

Overview

Description

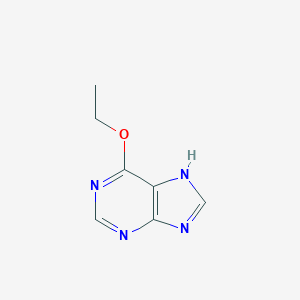

BRL-42359 is a small molecule drug initially developed by Smithkline Beecham Plc. It is a metabolite of famciclovir, which is used as an antiviral agent. BRL-42359 is primarily known for its role in the conversion to penciclovir, an active antiviral compound effective against herpes simplex viruses .

Preparation Methods

BRL-42359 is synthesized through the di-deacetylation of famciclovir, followed by oxidation to penciclovir . The major pathway of conversion involves the removal of acetyl groups from famciclovir to form BRL-42359, which is then oxidized to penciclovir . Industrial production methods focus on optimizing these reactions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

BRL-42359 undergoes several types of chemical reactions:

Oxidation: The primary reaction is the oxidation of BRL-42359 to penciclovir.

Reduction: Although less common, BRL-42359 can undergo reduction reactions under specific conditions.

Substitution: BRL-42359 can participate in substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include menadione and isovanillin, which inhibit the oxidation reaction . The major product formed from the oxidation of BRL-42359 is penciclovir .

Scientific Research Applications

BRL-42359 has several scientific research applications:

Mechanism of Action

BRL-42359 exerts its effects through its conversion to penciclovir. The major pathway involves di-deacetylation to BRL-42359, followed by oxidation to penciclovir . Penciclovir then inhibits viral DNA polymerase, preventing the replication of herpes simplex viruses . The molecular targets and pathways involved include the inhibition of viral DNA synthesis, which is crucial for the antiviral activity of penciclovir .

Comparison with Similar Compounds

BRL-42359 is similar to other antiviral compounds such as famciclovir and penciclovir. it is unique in its role as an intermediate in the metabolic pathway of famciclovir . Similar compounds include:

Famciclovir: The prodrug of BRL-42359, which is converted to BRL-42359 and then to penciclovir.

Penciclovir: The active antiviral compound formed from the oxidation of BRL-42359.

BRL-43599: Another derivative of penciclovir tested as an oral prodrug.

BRL-42359 stands out due to its specific role in the metabolic conversion process, making it a crucial intermediate in the synthesis of effective antiviral agents .

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H67N13O12/c1-6-23(4)35(41(66)54-31(18-26-20-48-21-50-26)42(67)57-16-8-10-32(57)39(64)51-24(5)43(68)69)56-38(63)30(17-25-11-13-27(58)14-12-25)53-40(65)34(22(2)3)55-37(62)29(9-7-15-49-44(46)47)52-36(61)28(45)19-33(59)60/h11-14,20-24,28-32,34-35,58H,6-10,15-19,45H2,1-5H3,(H,48,50)(H,51,64)(H,52,61)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,59,60)(H,68,69)(H4,46,47,49)/t23-,24-,28-,29-,30-,31-,32-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKWUWBLQQDQAC-VEQWQPCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171221 | |

| Record name | Angiotensin II, ala(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

970.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18197-01-8 | |

| Record name | Angiotensin II, ala(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018197018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II, ala(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)